[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE
Description
[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-11-5-7-12(8-6-11)16-14(17)10-19-15(18)13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFCKEMCNJGBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(4-ETHYLPHENYL)CARBAMOYL]METHYL THIOPHENE-2-CARBOXYLATE can be compared with other thiophene derivatives such as:
Biological Activity
[(4-Ethylphenyl)carbamoyl]methyl thiophene-2-carboxylate is a compound within the thiophene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylate group and an ethylphenyl carbamoyl moiety. Its molecular structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that derivatives of thiophene possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Anticancer Potential : Some thiophene derivatives have been reported to induce apoptosis in cancer cell lines.
The biological activity of [(4-ethyphenyl)carbamoyl]methyl thiophene-2-carboxylate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Receptor Modulation : It can bind to receptors that regulate cell proliferation and survival, influencing downstream signaling pathways.
- Gene Expression Alteration : By interacting with transcription factors, it may modulate the expression of genes associated with cell cycle regulation and apoptosis.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiophene derivatives, including [(4-ethyphenyl)carbamoyl]methyl thiophene-2-carboxylate. The results indicated a significant inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 10 µg/mL |
| This compound | C. albicans | 15 µg/mL |
Study 2: Anti-inflammatory Effects
In a controlled experiment, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a reduction in paw swelling by approximately 40% compared to the control group.
Comparative Analysis with Similar Compounds
The activity of [(4-ethyphenyl)carbamoyl]methyl thiophene-2-carboxylate can be compared with other thiophene derivatives:
| Compound | Activity Type | Potency |
|---|---|---|
| [(4-Methylphenyl)carbamoyl]methyl thiophene-2-carboxylate | Anticancer | Moderate |
| [(4-Chlorophenyl)carbamoyl]methyl thiophene-2-carboxylate | Antimicrobial | High |
These comparisons highlight the influence of substituents on biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
